molecular formula C5H8N2O B1588958 3-Ethylisoxazol-5-amine CAS No. 77479-49-3

3-Ethylisoxazol-5-amine

Cat. No. B1588958
CAS RN: 77479-49-3
M. Wt: 112.13 g/mol
InChI Key: VSXMSYVKRKWKDG-UHFFFAOYSA-N
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Description

3-Ethylisoxazol-5-amine is a chemical compound that has been the subject of scientific research for its potential applications in various fields. It is an intermediate formed during the photocatalytic degradation of sulfamethoxazole .


Synthesis Analysis

The synthesis of 3-Ethylisoxazol-5-amine can be achieved from 3-OXO-PENTANENITRILE . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The molecular formula of 3-Ethylisoxazol-5-amine is C5H8N2O, and its molecular weight is 112.13 g/mol. The structure determination of small molecule compounds can be done by an electron diffractometer for 3D ED/MicroED .


Chemical Reactions Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The reaction of enones with hydroxylamine affords selectively isoxazoles depending on the reaction conditions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : 3-amino-5-substituted-isoxazoles, such as 3-Ethylisoxazol-5-amine, can be synthesized through a novel two-step procedure involving the reaction of 3-bromoisoxazolines with amines and subsequent oxidation (Girardin et al., 2009).
  • Chemical Reactions : The reactivity of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in the presence of amines highlights the potential pathways for chemical transformations in isoxazole derivatives (Ang & Prager, 1993).

Applications in Medicinal Chemistry

  • Anticonvulsant Activities : Certain 3-substituted 1,2-benzisoxazole derivatives exhibit marked anticonvulsant activity in mice, suggesting potential medicinal applications (Uno et al., 1979).
  • Antileucemic Activity : Some derivatives of 5-amino-3-methyl-4-ureidoisoxazoles and related compounds have been synthesized and tested for their antileucemic activity (Ryng & Duś, 1994).

Pharmaceutical Chemistry

  • Antibacterial and Antifungal Properties : Isoxazole derivatives like 3-methyl-4H-isoxazol-5-one have shown activity against gram-positive bacteria such as Staphylococcus aureus and possess antifungal properties (Banpurkar et al., 2018).
  • Catalysis and Enantioselective Reactions : Isoxazole compounds are used in catalyst-assisted γ-C(sp3)-H bond activation in amino acid derivatives, demonstrating their role in selective synthesis (Pasunooti et al., 2015).

Organic Synthesis

  • Heterocyclic Synthesis : 3-Ethylisoxazol-5-amine and its derivatives are involved in the synthesis of various heterocyclic systems, indicating their versatility in organic synthesis (Morozova et al., 2019).
  • Isoxazole-Pyridine Derivatives : Its involvement in the synthesis of isoxazolo[5,4-b]pyridine derivatives through multi-component reactions highlights its utility in creating novel compounds (Meena et al., 2018).

Safety And Hazards

The safety data sheet for 3-Ethylisoxazol-5-amine suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is always imperative to unleash new eco-friendly synthetic strategies . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives .

properties

IUPAC Name

3-ethyl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-2-4-3-5(6)8-7-4/h3H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXMSYVKRKWKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50446297
Record name 3-Ethylisoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylisoxazol-5-amine

CAS RN

77479-49-3
Record name 3-Ethylisoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-1,2-oxazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PR Boggu, E Venkateswararao, M Manickam… - Bioorganic & Medicinal …, 2020 - Elsevier
To identify novel potent cardiac myosin activator, a series of diphenylalkylisoxazol-5-amine compounds 4–7 have been synthesized and evaluated for cardiac myosin ATPase activation…
Number of citations: 4 www.sciencedirect.com

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